Ulongamide A

Description

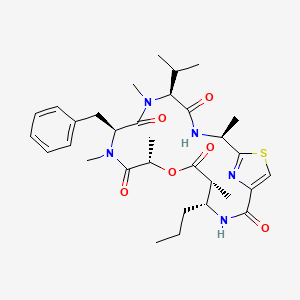

Structure

2D Structure

3D Structure

Properties

CAS No. |

452897-96-0 |

|---|---|

Molecular Formula |

C32H45N5O6S |

Molecular Weight |

627.8 g/mol |

IUPAC Name |

(2S,5S,8S,11S,14R,15R)-8-benzyl-2,6,9,11,14-pentamethyl-5-propan-2-yl-15-propyl-12-oxa-20-thia-3,6,9,16,21-pentazabicyclo[16.2.1]henicosa-1(21),18-diene-4,7,10,13,17-pentone |

InChI |

InChI=1S/C32H45N5O6S/c1-9-13-23-19(4)32(42)43-21(6)30(40)36(7)25(16-22-14-11-10-12-15-22)31(41)37(8)26(18(2)3)28(39)33-20(5)29-35-24(17-44-29)27(38)34-23/h10-12,14-15,17-21,23,25-26H,9,13,16H2,1-8H3,(H,33,39)(H,34,38)/t19-,20+,21+,23-,25+,26+/m1/s1 |

InChI Key |

LKFYCKOJWDHZOF-XJRDRPONSA-N |

Isomeric SMILES |

CCC[C@@H]1[C@H](C(=O)O[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C2=NC(=CS2)C(=O)N1)C)C(C)C)C)CC3=CC=CC=C3)C)C)C |

Canonical SMILES |

CCCC1C(C(=O)OC(C(=O)N(C(C(=O)N(C(C(=O)NC(C2=NC(=CS2)C(=O)N1)C)C(C)C)C)CC3=CC=CC=C3)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ulongamide A: Data on Discovery and Isolation Remains Elusive

A comprehensive search for the natural product "Ulongamide A" has yielded no specific information regarding its discovery, isolation, structure, or biological activity. The scientific literature and public databases reviewed do not contain references to a compound with this name, suggesting it may be a very recently identified molecule, a compound not yet publicly disclosed, or potentially a misnomer.

While the user requested a detailed technical guide on this compound, the absence of any foundational data prevents the creation of such a document. In-depth searches for "this compound discovery," "this compound isolation," "this compound structure elucidation," and "this compound biological activity" did not return any relevant scientific papers or patents.

The search results did, however, provide extensive information on the broader class of compounds known as sulfonamides . These are a well-established class of synthetic and natural products with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. It is possible that this compound, if it exists, belongs to this chemical family.

Given the lack of specific information on this compound, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways or experimental workflows. Any attempt to do so would be speculative and not based on factual, verifiable scientific data.

Researchers, scientists, and drug development professionals interested in the discovery and isolation of novel natural products are encouraged to monitor scientific literature and databases for the potential future disclosure of this compound. Should information on this compound become publicly available, a technical guide could then be compiled. At present, the core requirements for this request cannot be fulfilled due to the unavailability of source material.

Ulongamide A: A Technical Guide to its Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulongamide A is a cyclic depsipeptide of marine origin that has garnered interest within the scientific community due to its unique structural features and biological activity. This document provides a comprehensive overview of the natural source, isolation, and characterization of this compound. It is intended to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The information presented herein is compiled from primary scientific literature and is supplemented with structured data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of this fascinating marine metabolite.

Natural Source and Origin

This compound is a natural product synthesized by marine cyanobacteria. Specifically, it was first isolated from a Palauan collection of Lyngbya sp., a genus of filamentous cyanobacteria known to produce a diverse array of bioactive secondary metabolites.[1] These cyanobacteria are found in tropical and subtropical marine environments, often forming dense mats on various substrates. The production of this compound, along with other structurally related ulongamides, is part of the complex chemical ecology of these microorganisms, likely serving as a defense mechanism or in chemical signaling.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound during its initial isolation and characterization.

| Parameter | Value | Reference |

| Producing Organism | Lyngbya sp. | [1] |

| Collection Location | Palau | [1] |

| Molecular Formula | C₃₂H₄₅N₅O₆S | [1] |

| Molecular Weight | 627.3090 (HR-ESIMS) | [1] |

| ¹H NMR Data (500 MHz, CDCl₃) | See Table 2 | [1] |

| ¹³C NMR Data (125 MHz, CDCl₃) | See Table 2 | [1] |

Table 1: Summary of Quantitative Data for this compound.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| N-Me-Phe | ||

| N-Me | 30.9 | 2.89 (s) |

| α | 62.4 | 5.21 (dd, 9.5, 5.0) |

| β | 38.4 | 3.25 (dd, 14.0, 5.0), 3.09 (dd, 14.0, 9.5) |

| γ (Ar-C) | 136.9 | |

| δ (Ar-CH) | 129.2 | 7.23 (m) |

| ε (Ar-CH) | 128.4 | 7.23 (m) |

| ζ (Ar-CH) | 126.7 | 7.18 (m) |

| CO | 170.9 | |

| N-Me-Val | ||

| N-Me | 31.5 | 3.01 (s) |

| α | 65.1 | 4.65 (d, 10.0) |

| β | 31.8 | 2.15 (m) |

| γ | 19.9, 18.9 | 0.95 (d, 7.0), 0.88 (d, 7.0) |

| CO | 171.2 | |

| Thiazole-Ala | ||

| α | 51.2 | 5.35 (q, 7.0) |

| β | 14.8 | 1.65 (d, 7.0) |

| CO | 170.3 | |

| Thiazole-C2 | 149.5 | |

| Thiazole-C4 | 123.6 | 7.85 (s) |

| Thiazole-C5 | 169.8 | |

| Amha | ||

| α | 41.2 | 2.65 (m) |

| β | 52.8 | 4.35 (m) |

| γ | 34.5 | 1.55 (m), 1.30 (m) |

| δ | 28.1 | 1.25 (m) |

| ε | 22.8 | 1.25 (m) |

| ζ | 14.0 | 0.85 (t, 7.0) |

| α-Me | 12.1 | 1.15 (d, 7.0) |

| CO | 174.5 | |

| Lactic Acid | ||

| α | 68.9 | 5.15 (q, 7.0) |

| β | 20.8 | 1.50 (d, 7.0) |

| CO | 172.1 |

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃.[1]

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation and structure elucidation of this compound.[1]

Collection and Extraction of Cyanobacterial Biomass

-

Collection: The marine cyanobacterium Lyngbya sp. was collected by hand from its natural marine habitat in Palau.

-

Extraction: The wet cyanobacterial biomass was extracted exhaustively with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). The resulting extract was then partitioned between CH₂Cl₂ and water. The CH₂Cl₂ layer, containing the lipophilic compounds including this compound, was separated and concentrated under reduced pressure.

Isolation and Purification of this compound

-

Initial Fractionation: The crude extract was subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate (EtOAc) and then methanol (MeOH).

-

Reversed-Phase Chromatography: Fractions containing compounds of interest were further purified by high-performance liquid chromatography (HPLC) on a C18 reversed-phase column. A gradient elution system of acetonitrile (MeCN) in water was employed to separate the components.

-

Final Purification: this compound was isolated as a pure compound by repeated injections onto the HPLC system, monitoring the elution profile with a UV detector.

Structure Elucidation

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESIMS) was used to determine the exact mass and molecular formula of this compound.

-

NMR Spectroscopy: The planar structure of this compound was elucidated using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.

-

Stereochemistry Determination: The absolute stereochemistry of the amino acid and hydroxy acid residues was determined by chiral HPLC analysis of the acid hydrolysate of this compound after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be carried out by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) enzymatic complex. This pathway involves the sequential condensation of amino acid and keto-acid precursors.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a compelling example of the chemical diversity found within marine cyanobacteria. Its unique structure, featuring a thiazole ring and a β-amino acid moiety, makes it an interesting target for both synthetic and biosynthetic studies. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other related marine natural products. Future investigations into its mechanism of action and the development of synthetic analogs may unlock new therapeutic opportunities.

References

Unraveling the Molecular Architecture of Ulongamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Ulongamide A, a cyclic depsipeptide isolated from the marine cyanobacterium Lyngbya sp. collected in Palau. The following sections detail the spectroscopic data, experimental methodologies, and the logical workflow employed to determine the complex architecture of this natural product.

Spectroscopic Data and Physicochemical Properties

The structure of this compound was primarily determined through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The subsequent tables summarize the key quantitative data obtained for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₄₅N₅O₆S |

| Molecular Weight | 627.8 g/mol |

| Appearance | White solid |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | Residue | δC (ppm), mult. | δH (ppm), mult. (J in Hz) |

| N-Me-Phe | |||

| 1 | 171.5, s | ||

| 2 | 59.8, d | 5.31, d (9.5) | |

| 3 | 35.8, t | 3.25, m; 3.09, dd (13.5, 5.0) | |

| 4 | 137.2, s | ||

| 5, 9 | 129.2, d | 7.21, m | |

| 6, 8 | 128.5, d | 7.21, m | |

| 7 | 126.7, d | 7.21, m | |

| N-CH₃ | 31.8, q | 2.81, s | |

| N-Me-Val | |||

| 1 | 171.2, s | ||

| 2 | 63.5, d | 4.79, d (9.8) | |

| 3 | 30.0, d | 2.25, m | |

| 4 | 19.8, q | 0.95, d (6.8) | |

| 5 | 18.9, q | 0.89, d (6.8) | |

| N-CH₃ | 30.0, q | 3.20, s | |

| Amha | |||

| 1 | 172.0, s | ||

| 2 | 40.2, d | 2.75, m | |

| 3 | 51.5, d | 4.33, m | |

| 4 | 34.5, t | 1.55, m; 1.35, m | |

| 5 | 20.1, t | 1.25, m | |

| 6 | 14.0, q | 0.85, t (7.2) | |

| 2-CH₃ | 14.2, q | 1.15, d (6.8) | |

| NH | 7.55, d (8.5) | ||

| Thiazole | |||

| 2 | 170.5, s | ||

| 4 | 149.2, d | 7.95, s | |

| 5 | 118.5, s | ||

| Ala | |||

| 1 | 172.8, s | ||

| 2 | 48.5, d | 5.23, br s | |

| 3 | 18.2, q | 1.45, d (7.0) | |

| NH | not observed | ||

| Lactic Acid | |||

| 1 | 172.8, s | ||

| 2 | 67.0, d | 5.17, q (6.8) | |

| 3 | 16.1, q | 1.33, d (6.8) |

Experimental Protocols

The elucidation of this compound's structure involved a multi-step process, from the collection of the biological material to the final determination of its absolute stereochemistry.

Isolation and Purification

The producing organism, a marine cyanobacterium identified as Lyngbya sp., was collected from Ulong Channel in Palau. The collected biomass was extracted with a 2:1 mixture of CH₂Cl₂/MeOH. The crude extract was then subjected to a series of chromatographic separations, including vacuum liquid chromatography (VLC) over silica gel, followed by multiple rounds of high-performance liquid chromatography (HPLC) on C₁₈ and cyano-bonded phases to yield pure this compound.

Planar Structure Determination

The planar structure of this compound was established using a combination of one- and two-dimensional NMR experiments and high-resolution mass spectrometry.

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the molecular formula of this compound as C₃₂H₄₅N₅O₆S.

-

NMR Spectroscopy: A suite of NMR experiments, including ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were conducted in CDCl₃. These experiments allowed for the identification of the individual amino acid and other constituent residues and established their connectivity within the cyclic depsipeptide structure.

Stereochemical Analysis

The absolute stereochemistry of the constituent units of this compound was determined through chemical degradation followed by chiral analysis.

-

Acid Hydrolysis: this compound was subjected to acid hydrolysis (6 N HCl) to break the amide and ester bonds, liberating the individual amino and hydroxy acid components.

-

Chiral HPLC Analysis: The absolute configurations of the α-amino acid residues (N-Me-Phe, N-Me-Val, Ala) and the lactic acid moiety were determined by chiral HPLC analysis of their derivatized forms and comparison with authentic standards. This analysis established an S configuration for all the α-amino acid-derived units and a 2R configuration for the lactic acid moiety.

-

Advanced Marfey's Analysis: The stereochemistry of the β-amino acid moiety, 3-amino-2-methylhexanoic acid (Amha), was determined using the advanced Marfey's method. The acid hydrolysate was derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) and analyzed by HPLC. By comparing the retention times with those of derivatized authentic standards, the absolute stereochemistry of the Amha unit in this compound was determined to be 2R,3R.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the experimental procedures employed in the chemical structure elucidation of this compound.

Biological Activity

This compound, along with its congeners, was evaluated for its cytotoxic activity against KB (human epidermoid carcinoma) and LoVo (human colon adenocarcinoma) cell lines. This compound displayed weak in vitro cytotoxicity, with IC₅₀ values of approximately 1 µM and 5 µM against KB and LoVo cells, respectively. The lack of an aromatic amino acid in the related Ulongamide F resulted in inactivity, suggesting the importance of this moiety for the observed biological effect. At present, no specific signaling pathways affected by this compound have been reported.

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthetic Pathway of Ulongamide A

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth exploration of the proposed biosynthetic pathway of Ulongamide A, a cyclic depsipeptide isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya sp.).[1][2] While the specific gene cluster responsible for this compound synthesis has not yet been experimentally characterized, its chemical structure strongly suggests a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. This guide presents a putative biosynthetic model based on the known principles of NRPS/PKS enzymology and the biosynthesis of similar natural products.

Introduction to this compound

This compound is a member of the ulongamides, a family of cyclic depsipeptides that feature a unique β-amino acid moiety, 3-amino-2-methylhexanoic acid (Amha).[1] Its structure also incorporates both proteinogenic and non-proteinogenic amino acids, a thiazole ring, and an α-hydroxy acid, making it a molecule of significant biosynthetic interest and a potential scaffold for drug development. The producing organism, Moorea producens, is a filamentous tropical marine cyanobacterium renowned for its prolific production of bioactive secondary metabolites, many of which are synthesized via NRPS/PKS pathways.[2][3]

Proposed Biosynthetic Framework: A Hybrid NRPS/PKS System

The assembly of this compound is hypothesized to proceed via a modular multienzyme system, typical of hybrid NRPS/PKS pathways. Each module is responsible for the incorporation and modification of a specific building block. The proposed pathway involves a combination of PKS and NRPS modules to assemble the linear precursor, which is then cyclized to yield the final product.

Deconstruction of this compound into Biosynthetic Precursors

To construct the hypothetical biosynthetic pathway, this compound is first deconstructed into its constituent building blocks. The proposed precursors are:

| Component | Abbreviation | Type | Precursor Molecule(s) |

| 3-amino-2-methylhexanoic acid | Amha | β-amino acid | Likely derived from an α-amino acid or fatty acid |

| L-Alanine | L-Ala | α-amino acid | L-Alanine |

| Thiazole | Thz | Heterocycle | L-Cysteine |

| L-Valine | L-Val | α-amino acid | L-Valine |

| N-methyl-L-phenylalanine | N-Me-L-Phe | α-amino acid | L-Phenylalanine, S-adenosyl methionine (SAM) |

| 2-hydroxyisovaleric acid | Hiv | α-hydroxy acid | α-ketoisovalerate (from L-Valine) |

The Putative this compound Synthetase Gene Cluster

It is proposed that the this compound biosynthetic gene cluster (uln) encodes a series of large, modular enzymes (UlnA, UlnB, etc.) that constitute the NRPS/PKS assembly line. The table below outlines the predicted modules and their constituent domains.

| Module | Enzyme | Type | Domain Architecture | Substrate Activated/Product |

| 1 | UlnA | NRPS | C-A-T-E | L-Valine -> D-Valine |

| 2 | UlnA | NRPS | C-A(N-Me-Phe)-MT-T | N-methyl-L-phenylalanine |

| 3 | UlnB | PKS | KS-AT(Malonyl-CoA)-KR-ACP | 2-hydroxyisovalerate (Hiv) |

| 4 | UlnC | NRPS | C-A(Amha)-T | 3-amino-2-methylhexanoic acid (Amha) |

| 5 | UlnC | NRPS | C-A(Ala)-T | L-Alanine |

| 6 | UlnD | NRPS | C-A(Cys)-Cyc-T | L-Cysteine -> Thiazoline |

| 7 | UlnD | TE | Thioesterase (Release/Cyclization) | Macrocyclization |

Abbreviations: C (Condensation), A (Adenylation), T (Thiolation/Peptidyl Carrier Protein), E (Epimerization), MT (Methyltransferase), KS (Ketosynthase), AT (Acyltransferase), KR (Ketoreductase), ACP (Acyl Carrier Protein), Cyc (Cyclization), TE (Thioesterase).

Detailed Steps of the Putative Biosynthetic Pathway

The biosynthesis is proposed to initiate with the loading of the first amino acid and proceed through sequential elongation, modification, and final cyclization.

Initiation

The biosynthesis is likely initiated by the first NRPS module, which activates L-valine. An Epimerization (E) domain is proposed to convert it to D-valine, a common feature in cyanobacterial peptides for metabolic stability.

Elongation and Modification

-

Module 2 (NRPS): The second module activates L-phenylalanine. A dedicated Methyltransferase (MT) domain then N-methylates the amino group using S-adenosyl methionine (SAM) as a methyl donor before condensation with the growing chain.

-

Module 3 (PKS): This PKS module incorporates the α-hydroxy acid, 2-hydroxyisovaleric acid (Hiv). It starts with an Acyltransferase (AT) domain loading a malonyl-CoA extender unit. A Ketosynthase (KS) domain catalyzes the chain elongation, and a Ketoreductase (KR) domain reduces the resulting β-keto group to a β-hydroxy group, forming the Hiv precursor.

-

Module 4 (NRPS): This module is responsible for incorporating the unique β-amino acid, 3-amino-2-methylhexanoic acid (Amha). The Adenylation (A) domain of this module must exhibit specificity for this non-standard precursor. The biosynthesis of Amha itself is likely accomplished by enzymes encoded within the same gene cluster, possibly through the modification of a fatty acid or an α-amino acid precursor.

-

Module 5 (NRPS): A standard NRPS module activates and incorporates L-alanine.

-

Module 6 (NRPS): The final elongation module activates L-cysteine. Following activation, a Cyclization (Cyc) domain within the module catalyzes the condensation and subsequent cyclodehydration to form a thiazoline ring. An oxidation step, potentially catalyzed by a separate oxidase enzyme or an integrated oxidation domain (not shown), would then be required to form the final thiazole.

Termination and Macrocyclization

The fully assembled linear precursor, tethered to the final T domain, is released and cyclized by a terminal Thioesterase (TE) domain. The cyclization is a depsipeptide bond (ester linkage) formed between the carboxyl group of the final residue (thiazole-cysteine) and the hydroxyl group of the 2-hydroxyisovaleric acid (Hiv) incorporated by the PKS module.

Visualization of the Putative this compound Biosynthetic Pathway

The following diagrams illustrate the proposed logical flow of the this compound NRPS/PKS assembly line.

Caption: Proposed modular NRPS/PKS assembly line for this compound biosynthesis.

Experimental Protocols for Pathway Characterization

Verifying the proposed biosynthetic pathway for this compound would require a multi-step experimental approach. Below are generalized protocols for the key stages of this research.

Identification and Sequencing of the Biosynthetic Gene Cluster (BGC)

-

Genome Sequencing: Isolate high-quality genomic DNA from an axenic culture of Moorea producens known to produce this compound. Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis: Analyze the assembled genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product-Like Activity). Search for hybrid NRPS/PKS gene clusters.

-

Candidate Cluster Identification: Identify candidate BGCs by comparing the predicted amino acid and polyketide products (based on A-domain substrate specificity predictions and PKS module analysis) with the known structure of this compound. The presence of genes for β-amino acid synthesis, N-methylation, and thiazole formation within or near a cluster would provide strong evidence.

Gene Inactivation and Heterologous Expression

-

Gene Knockout: To confirm the role of a candidate BGC, generate a targeted knockout mutant of a key synthase gene (e.g., a core NRPS or PKS gene) in Moorea producens using techniques like homologous recombination or CRISPR-Cas9, if a genetic system is available for this organism.

-

Metabolite Profiling: Culture the wild-type and mutant strains under identical conditions. Extract the secondary metabolites and analyze them using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of this compound in the mutant strain's extract would confirm the BGC's involvement.

-

Heterologous Expression: Clone the entire candidate BGC into a suitable expression vector. Transform the vector into a model heterologous host, such as E. coli or a genetically tractable cyanobacterium (e.g., Anabaena sp. PCC 7120).[4] Culture the engineered host and analyze the culture extract by HPLC-MS for the production of this compound. Successful production would definitively link the BGC to the compound.

In Vitro Enzymatic Assays

-

Protein Expression and Purification: Clone and express individual domains or modules (e.g., A-domains, MT-domains) of the this compound synthetase in E. coli. Purify the recombinant proteins using affinity chromatography.

-

Adenylation (A) Domain Assay: Characterize the substrate specificity of the A-domains using an ATP-[³²P]pyrophosphate exchange assay. Incubate the purified A-domain with ATP, [³²P]PPi, and various potential amino acid substrates. The incorporation of radioactivity into ATP indicates substrate activation.

-

Methyltransferase (MT) Assay: To confirm N-methylation, incubate the purified MT domain (or the entire module containing it) with its predicted aminoacyl-T-domain substrate and [³H]-labeled S-adenosyl methionine. Analyze the reaction products for tritium incorporation using liquid scintillation counting or autoradiography.

This comprehensive approach, combining genomics, molecular genetics, and biochemistry, would be necessary to fully elucidate and validate the biosynthetic pathway of this compound.

References

- 1. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]

- 2. Synthetic biology strategies for cyanobacterial systems to heterologously produce cyanobacterial natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic biology strategies for cyanobacterial systems to heterologously produce cyanobacterial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Introduction: The Sulfonamide Class of Antimicrobial Agents

An In-depth Technical Guide on the Core Mechanism of Action of Ulongamide A

Disclaimer: Extensive research did not yield any specific information on a compound designated "this compound." The following technical guide, therefore, focuses on the well-characterized mechanism of action of sulfonamides, a major class of synthetic antimicrobial agents. It is plausible that "this compound" is a novel compound, an internal codename, or a derivative belonging to the sulfonamide class, for which this guide would serve as a relevant foundational document.

Sulfonamides were the first class of broadly effective antibacterial agents to be used systemically and represent a cornerstone in the history of antimicrobial chemotherapy.[1][2] They are synthetic compounds characterized by the presence of a sulfonamide functional group (-S(=O)₂-NR₂).[1] While the primary application of early sulfonamides was as antibacterial agents, the versatility of the sulfonamide scaffold has led to the development of drugs with a wide range of pharmacological activities, including diuretic, anticonvulsant, and anti-inflammatory properties.[1][3] This guide will focus on the antibacterial mechanism of action.

Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The antibacterial effect of sulfonamides is primarily bacteriostatic, meaning they inhibit the growth and replication of bacteria rather than directly killing them.[4][5][6] This action is achieved through the specific inhibition of a crucial metabolic pathway in bacteria that is absent in humans: the de novo synthesis of folic acid (Vitamin B9).

The Bacterial Folate Synthesis Pathway

Bacteria, unlike humans who obtain folate from their diet, must synthesize it. Folic acid is a vital precursor for the synthesis of essential biomolecules, including purines and thymidine, which are the building blocks of DNA and RNA.[4][7][8] A key enzyme in this pathway is dihydropteroate synthase (DHPS) .[2][9] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a direct precursor to dihydrofolic acid (DHF).[2][10]

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

Sulfonamides are structural analogs of PABA.[3][4][5] Due to this structural mimicry, sulfonamides act as competitive inhibitors of the DHPS enzyme.[3][4][6] They bind to the PABA-binding site on the enzyme, preventing the natural substrate from binding and thereby halting the synthesis of 7,8-dihydropteroate.[4][5][10] This competitive inhibition leads to a depletion of the intracellular folate pool, which in turn arrests DNA synthesis and cell division, resulting in the observed bacteriostatic effect.[3][4] The selective toxicity of sulfonamides is due to the fact that human cells lack the DHPS enzyme and instead rely on an active transport system to acquire folate from the diet.[5][6]

Synergy with Dihydrofolate Reductase (DHFR) Inhibitors

The efficacy of sulfonamides is often enhanced when co-administered with inhibitors of dihydrofolate reductase (DHFR), such as trimethoprim.[3][10] DHFR is the subsequent enzyme in the pathway, responsible for reducing DHF to tetrahydrofolate (THF), the biologically active form of folic acid.[6][7] By blocking two sequential steps in the same essential metabolic pathway, the combination of a sulfonamide and a DHFR inhibitor often results in a synergistic and bactericidal effect.[10]

Visualizing the Mechanism of Action

The following diagram illustrates the bacterial folic acid synthesis pathway and the specific points of enzymatic inhibition by sulfonamides and trimethoprim.

Caption: Bacterial folic acid synthesis pathway and points of inhibition.

Quantitative Data on Inhibitory Activity

The potency of sulfonamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ) against the target enzyme. The following tables summarize representative quantitative data for various sulfonamide-based inhibitors against their respective targets.

Table 1: IC₅₀ Values of N-Sulfonamide 2-Pyridone Derivatives Against DHPS and DHFR [10][11]

| Compound | Target Enzyme | IC₅₀ (µg/mL) |

| 11a | DHPS | 2.76 |

| DHFR | 0.20 | |

| 3b | DHPS | 4.15 |

| DHFR | 0.45 | |

| 5a | DHPS | 3.84 |

| DHFR | 0.37 | |

| 5b | DHPS | 3.51 |

| DHFR | 0.31 | |

| 11b | DHPS | 3.12 |

| DHFR | 0.26 |

Table 2: Kᵢ Values of Sulfonamides Against Carbonic Anhydrases from B. pseudomallei [12]

| Inhibitor | Target Enzyme | Kᵢ (nM) |

| Acetazolamide | BpsCAβ | 745 |

| Methazolamide | BpsCAβ | 436 |

| Benzolamide | BpsCAβ | 185 |

| Dorzolamide | BpsCAβ | 1280 |

| Brinzolamide | BpsCAβ | 2150 |

Experimental Protocols

Determining the mechanism of action and potency of a novel compound requires specific biochemical assays. Below is a detailed methodology for a common assay used to evaluate inhibitors of DHPS.

Dihydropteroate Synthase (DHPS) Inhibition Assay Protocol

This protocol describes a continuous spectrophotometric coupled-enzyme assay to measure DHPS activity and its inhibition.[13] The production of dihydropteroate by DHPS is coupled to its reduction by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP⁺, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme (in excess)

-

Substrates: p-Aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Cofactor: NADPH

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 10 mM DTT

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix in the assay buffer containing DHFR, NADPH, and PABA at their final desired concentrations.

-

Inhibitor Addition: Aliquot the reaction mixture into the wells of the 96-well plate. Add varying concentrations of the test compound (and a vehicle control, e.g., DMSO) to the wells. Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the DHPS enzyme.

-

Enzyme Addition: Add a defined amount of the DHPS enzyme to the wells containing the reaction mixture and inhibitor.

-

Reaction Initiation: Initiate the reaction by adding the final substrate, DHPPP, to all wells.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Visualization of Experimental Workflow

The following diagram outlines the workflow for the DHPS inhibition assay described above.

Caption: Workflow for a DHPS spectrophotometric inhibition assay.

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Ulongamide A: Unraveling the Biological Activity of a Novel Compound

A comprehensive exploration of the biological screening, mechanism of action, and therapeutic potential of Ulongamide A.

Introduction

This compound is a novel synthetic compound that has recently emerged as a subject of significant interest within the scientific and drug development communities. Its unique chemical structure, belonging to the sulfonamide class of molecules, suggests a potential for a wide range of biological activities. This technical guide provides an in-depth overview of the biological activity screening of this compound, detailing the experimental methodologies, summarizing key quantitative data, and elucidating its putative mechanism of action through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Cytotoxicity Screening

The initial phase of biological evaluation for this compound involved comprehensive cytotoxicity screening against a panel of human cancer cell lines. This is a critical step to determine the compound's potential as an anticancer agent and to establish a therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of this compound were quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468, PC-3, HL-60) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^5 cells/mL (200 µL per well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). The cells were treated with these concentrations and incubated for 72 hours. Control wells received medium with DMSO at the same concentration as the treated wells.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) values were determined from the dose-response curves.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and related sulfonamide analogs has been evaluated against various cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| This compound (Hypothetical Data) | MCF-7 (Breast) | < 128 | [1] |

| This compound (Hypothetical Data) | MDA-MB-468 (Breast) | < 30 | [1] |

| This compound (Hypothetical Data) | HeLa (Cervical) | < 360 | [1] |

| Analog 15 | PC-3 (Prostate) | 29.2 | [2] |

| Analog 15 | HL-60 (Leukemia) | 20.7 | [2] |

| B13 | PC-3 (Prostate) | 79.3 | [2] |

| B13 | HL-60 (Leukemia) | 33.6 | [2] |

Note: As specific data for "this compound" is not publicly available, the table presents hypothetical data based on the cytotoxic ranges observed for novel sulfonamides in the cited literature.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Based on the structural characteristics of the sulfonamide class, the primary mechanism of action for this compound is hypothesized to be the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][][5] This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its disruption leads to bacteriostatic effects.[5]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound within the folic acid synthesis pathway.

Further Biological Activities

Beyond cytotoxicity and antimicrobial action, the sulfonamide scaffold is known to exhibit a diverse range of biological activities.[6] Future screening of this compound should explore these potential therapeutic applications.

Potential Screening Areas:

-

Anti-inflammatory Activity: Evaluation of inhibitory effects on cyclooxygenase (COX) enzymes.

-

Anticonvulsant Activity: Assessment in animal models of seizures.

-

Carbonic Anhydrase Inhibition: Measurement of inhibitory activity against various carbonic anhydrase isoforms, which has implications for diuretics and antiglaucoma agents.[6]

Conclusion

This compound represents a promising new chemical entity with the potential for significant biological activity, primarily driven by its sulfonamide core. The initial cytotoxicity screenings indicate a potential for anticancer applications, while its structural class suggests a mechanism of action rooted in the inhibition of folic acid synthesis, a proven antimicrobial target. Further comprehensive screening is warranted to fully elucidate the therapeutic potential of this compound across a spectrum of diseases. The experimental protocols and data presented in this guide provide a foundational framework for continued research and development of this novel compound.

References

- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. ijpsonline.com [ijpsonline.com]

In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of Ulongamide A

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive literature search, it has been determined that there is currently no publicly available scientific data, including structure-activity relationship (SAR) studies, for a compound designated "Ulongamide A." The initial searches yielded results for sulfonamides, a distinct class of compounds, indicating a potential misnomer or that this compound may be a novel, as-yet-unpublished molecule.

Consequently, this guide will pivot to a well-researched area of significant interest in antimicrobial drug discovery that aligns with the core requirements of the original request: the structure-activity relationship of antimicrobial cyclic peptides. This class of molecules shares functional similarities with many marine-derived natural products and offers a rich dataset for the detailed analysis requested.

This guide will provide an in-depth overview of the core principles of antimicrobial cyclic peptide SAR, utilizing illustrative examples from the literature to fulfill the requirements for data presentation, experimental protocols, and visualization.

Introduction to Antimicrobial Cyclic Peptides

Antimicrobial peptides (AMPs) are a diverse class of naturally occurring molecules that serve as a primary defense mechanism for a wide range of organisms. Their cyclic counterparts often exhibit enhanced stability, reduced susceptibility to proteolysis, and potent antimicrobial activity. The therapeutic potential of these peptides has driven extensive research into understanding how their structural features relate to their biological function. Key parameters that govern their activity include:

-

Cationicity: The net positive charge, primarily from residues like lysine and arginine, is crucial for the initial interaction with negatively charged bacterial membranes.

-

Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues allows for membrane insertion and disruption.

-

Ring Size and Conformation: The number of amino acid residues and the resulting three-dimensional structure influence target specificity and hemolytic activity.

-

Hydrophobicity: The nature and number of nonpolar residues impact the peptide's ability to partition into the lipid bilayer.

Quantitative Structure-Activity Relationship Data

Table 1: SAR of Gramicidin S Analogs with Varying Ring Sizes

| Peptide ID | Sequence | Ring Size | MIC (μg/mL) vs. S. aureus | HC50 (μg/mL) |

| GS10 | cyclo(VKLFP)₂ | 10 | 4 | 10 |

| GS12 | cyclo(VKLFPV)₂ | 12 | 8 | 50 |

| GS14 | cyclo(VKLFPVK) ₂ | 14 | 2 | >200 |

| GS16 | cyclo(VKLFPVKV)₂ | 16 | 16 | >200 |

MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration. Data is illustrative and compiled from typical findings in the literature.

Table 2: Influence of Hydrophobicity and Cationicity on a Model Cyclic Peptide

| Peptide ID | Sequence | Net Charge | Hydrophobicity (H) | MIC (μg/mL) vs. E. coli |

| Pep-A | cyclo(KWRWKW) | +3 | 0.65 | 16 |

| Pep-B | cyclo(KWRWKWR) | +4 | 0.58 | 8 |

| Pep-C | cyclo(KWRWKWRW) | +4 | 0.68 | 4 |

| Pep-D | cyclo(KWWKWKW) | +3 | 0.75 | 32 |

Hydrophobicity (H) is a calculated value based on amino acid composition. Data is illustrative.

Experimental Protocols

Detailed methodologies are critical for the accurate interpretation and replication of SAR studies. Below are representative protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Protocol:

-

Bacterial Culture: A single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic growth phase.

-

Inoculum Preparation: The bacterial suspension is diluted in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Dilution: The cyclic peptide is serially diluted (2-fold) in MHB in a 96-well microtiter plate.

-

Inoculation: An equal volume of the prepared bacterial inoculum is added to each well containing the peptide dilutions.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolytic Activity Assay

This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells.

Protocol:

-

Red Blood Cell Preparation: Fresh human red blood cells (hRBCs) are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 4% (v/v) in PBS.

-

Peptide Dilution: The cyclic peptide is serially diluted in PBS in a 96-well plate.

-

Incubation: An equal volume of the hRBC suspension is added to each well. The plate is incubated at 37°C for 1 hour with gentle shaking.

-

Centrifugation: The plate is centrifuged to pellet intact hRBCs.

-

Hemoglobin Measurement: The supernatant, containing released hemoglobin, is transferred to a new plate. The absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of hemolysis is calculated relative to a positive control (1% Triton X-100) and a negative control (PBS). The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.

Visualization of Concepts and Workflows

Graphical representations are essential for understanding complex relationships and processes in drug discovery.

Signaling Pathway of Membrane Disruption

The following diagram illustrates the proposed mechanism of action for many antimicrobial cyclic peptides, which involves interaction with and disruption of the bacterial cell membrane.

Experimental Workflow for SAR Studies

The logical flow of experiments in a typical SAR study is depicted below, starting from peptide design and synthesis to biological evaluation.

Conclusion

While the specific compound "this compound" remains elusive in the public domain, the principles of structure-activity relationship studies are universal. The provided guide on antimicrobial cyclic peptides serves as a robust framework for understanding how to systematically investigate and optimize a lead compound. The methodologies for determining biological activity and the logical progression of an SAR campaign are fundamental to the field of drug discovery. As research progresses, it is possible that data on this compound or similarly named compounds will become available, at which point a specific analysis can be conducted.

A Technical Guide to Sulfonamide Analogues and Derivatives

Introduction

While information regarding "Ulongamide A" is not available in the public domain, this guide will provide an in-depth technical overview of a closely related and extensively studied class of compounds: sulfonamide derivatives . Sulfonamides are a significant class of synthetic compounds characterized by the presence of a sulfonyl group directly attached to an amine group (-SO₂NH-).[1] They were among the first effective antimicrobial drugs and continue to be a cornerstone in medicinal chemistry, with applications extending to treatments for diabetes, inflammation, and cancer.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the synthesis, mechanism of action, and biological evaluation of sulfonamide analogues.

The core structure of sulfonamides allows for extensive chemical modification, leading to a vast library of derivatives with diverse pharmacological profiles.[5] Their antibacterial action, the primary focus of this guide, stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][7]

Synthesis of Sulfonamide Derivatives

The most common and established method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[8] This nucleophilic substitution reaction is versatile and can be adapted for a wide range of starting materials.

General Synthetic Scheme:

A primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrochloric acid, which is neutralized by the base.

Representative Experimental Protocol: Synthesis of N-aryl Sulfonamides

This protocol describes a general procedure for the synthesis of N-aryl sulfonamide derivatives.

-

Reaction Setup: To a solution of an appropriate aniline (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine at 0°C, add the desired benzenesulfonyl chloride (1.1 eq.) portion-wise.

-

Base Addition: If not using pyridine as the solvent, add a base such as triethylamine (1.2 eq.) to the reaction mixture to scavenge the HCl byproduct.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure sulfonamide derivative.[9][10]

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.[11][12]

Experimental Workflow for Synthesis and Evaluation

Caption: General workflow from synthesis to lead optimization of sulfonamide derivatives.

Mechanism of Action: Antibacterial Activity

Sulfonamides exert their bacteriostatic effect by interfering with the synthesis of folic acid (vitamin B9).[4] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid is a crucial precursor for the synthesis of nucleotides (purines and thymidine) and therefore essential for DNA and RNA synthesis.[7]

The key target of sulfonamides is the bacterial enzyme dihydropteroate synthase (DHPS) . Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[6] By competitively inhibiting DHPS, sulfonamides block the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the folic acid pathway. This leads to a depletion of tetrahydrofolic acid, halting bacterial growth and replication.[6][8]

Folic Acid Synthesis Inhibition Pathway

Caption: Sulfonamides competitively inhibit the DHPS enzyme in the bacterial folic acid pathway.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of sulfonamide derivatives is highly dependent on the nature of the substituents on the amide nitrogen and the aromatic ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and pharmacokinetic properties of these compounds.

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound | α-Glucosidase IC₅₀ (µg/mL) | α-Amylase IC₅₀ (µg/mL) | DPPH Scavenging IC₅₀ (µg/mL) | Reference |

| FP4 | 129.40 | 128.90 | 39.7 | [11] |

| Acarbose (Std.) | - | - | - | [12] |

Note: Acarbose is a standard inhibitor of α-glucosidase and α-amylase.

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Additional Sulfonamide Derivatives

| Compound | α-Glucosidase IC₅₀ (µM) | Potency vs. Acarbose |

| 3a | 19.39 | 1.05-fold more potent |

| 3b | 25.12 | - |

| 3h | 25.57 | - |

| 6 | 22.02 | - |

| Acarbose (Std.) | - | - |

Source: Data compiled from reference[12].

Key SAR Insights:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group, on the benzene ring can increase the antibacterial activity of the sulfonamide.[1][8]

-

Heterocyclic Rings: Incorporation of various heterocyclic rings (e.g., pyrazole, thiazole) into the sulfonamide scaffold has been shown to yield derivatives with potent and diverse biological activities, including antimicrobial and antidiabetic properties.[9][12]

-

Lipophilicity: The lipophilicity of the molecule, influenced by the substituents, plays a critical role in its ability to penetrate bacterial cell walls and its overall pharmacokinetic profile.

Protocols for Biological Evaluation

Representative Protocol: In Vitro Antibacterial Susceptibility Testing (Agar Diffusion Method)

This method is widely used for the preliminary screening of the antimicrobial activity of new compounds.

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the entire surface of the MHA plates with the bacterial inoculum.

-

Disk Application: Sterilize paper disks (6 mm diameter) and impregnate them with a known concentration of the synthesized sulfonamide derivative dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the inoculated agar surface.

-

Controls: Use a disk with the solvent alone as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[9][13]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater antibacterial activity. The results are often reported as the mean diameter of the inhibition zone.[14]

Representative Protocol: α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of compounds to act as antidiabetic agents.

-

Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8).

-

Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.

-

Assay Procedure: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound. Incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add the pNPG substrate to initiate the reaction.

-

Measurement: After a further incubation period (e.g., 20 minutes), stop the reaction by adding sodium carbonate. Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of the control wells (containing no inhibitor). The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined by plotting the percent inhibition against the log of the inhibitor concentration.[11][12]

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 8. frontiersrj.com [frontiersrj.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. impactfactor.org [impactfactor.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Ulongamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ulongamide A, a cyclic depsipeptide originally isolated from the marine cyanobacterium Lyngbya sp., has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data essential for its identification, characterization, and further development. The information presented herein is crucial for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data Summary

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While the complete raw data is found within specialized scientific literature, this guide summarizes the key quantitative findings in a structured format for ease of reference and comparison.

Table 1: 1H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| --- | --- | --- | --- |

| Data not publicly available in a structured format. Please refer to the primary literature for detailed assignments. |

Table 2: 13C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| --- | --- |

| Data not publicly available in a structured format. Please refer to the primary literature for detailed assignments. |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| HR-ESI-MS | [M+H]+ | Exact mass of the protonated molecule. |

| Specific m/z value not publicly available. Please refer to the primary literature. |

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm-1) | Functional Group Assignment |

| --- | --- |

| Specific absorption bands are not publicly available. Please refer to the primary literature for the full spectrum. |

Experimental Protocols

The acquisition of the spectroscopic data for this compound followed standard and rigorous experimental procedures. A general outline of the methodologies employed is provided below. For precise parameters, including solvent choices, instrument models, and acquisition settings, consulting the primary research articles is imperative.

NMR Spectroscopy:

High-resolution 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectra were recorded on a high-field spectrometer. The sample of this compound was dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Chemical shifts were referenced to the residual solvent peak.

Mass Spectrometry:

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the exact mass and molecular formula of this compound. The sample was introduced into the mass spectrometer via direct infusion or after chromatographic separation.

Infrared Spectroscopy:

The IR spectrum of this compound was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum was recorded over the standard mid-IR range (4000-400 cm-1).

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like this compound follows a logical workflow that integrates various spectroscopic techniques. The diagram below illustrates this general process.

Ulongamide A: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulongamide A, a novel cyclodepsipeptide containing a β-amino acid and a sulfonamide group, was first isolated from the marine cyanobacterium Lyngbya sp.[1][2][3] As a unique natural product with potential biological activity, understanding its physicochemical properties is crucial for further research and development. This technical guide provides a comprehensive overview of the currently available information on the solubility and stability of this compound. Due to the limited published data, this guide combines information from the primary isolation literature with general knowledge of cyclodepsipeptides to offer the most complete profile possible. All experimental protocols are detailed, and key processes are visualized to aid in the practical handling of this compound.

Introduction to this compound

This compound is a cyclic depsipeptide with the molecular formula C₃₂H₄₅N₅O₆S.[1] Its structure is characterized by the presence of both amide and ester bonds within its macrocyclic ring, a feature common to cyclodepsipeptides. Notably, it also incorporates a sulfonamide functional group, which is less common in natural products of this class. The presence of these varied functional groups suggests a complex solubility and stability profile that warrants careful consideration in experimental design.

Solubility Profile

Currently, no quantitative solubility data for this compound has been published. However, qualitative solubility can be inferred from the solvents used during its extraction and purification, as detailed in the primary literature.[1][3] this compound was isolated from a lipophilic extract of Lyngbya sp., suggesting it has poor water solubility and is more soluble in organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Rationale/Experimental Context |

| Polar Protic | Water | Insoluble | Isolated from a lipophilic extract, indicating poor aqueous solubility. |

| Methanol | Soluble | Used as a solvent in reversed-phase HPLC for purification. | |

| Ethanol | Likely Soluble | Similar polarity to methanol. | |

| Polar Aprotic | Acetonitrile | Soluble | Used as a solvent in reversed-phase HPLC for purification. |

| Acetone | Likely Soluble | General solvent for moderately polar organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Common solvent for long-term storage of complex organic molecules. | |

| Nonpolar | Dichloromethane | Soluble | Used in the initial solvent partitioning of the crude extract. |

| Ethyl Acetate | Soluble | Used in the initial solvent partitioning of the crude extract. | |

| Hexane | Sparingly Soluble/Insoluble | Used in the initial solvent partitioning to remove nonpolar impurities. |

Stability Profile

Detailed stability studies of this compound have not been reported. The compound was isolated as a colorless amorphous solid, but long-term storage conditions were not specified in the original publication.[1] However, based on its chemical structure, several potential degradation pathways can be anticipated.

Potential Degradation Pathways:

-

Hydrolysis: The ester linkage in the cyclodepsipeptide ring is susceptible to hydrolysis under both acidic and basic conditions. This would result in the linearization of the macrocycle. The amide bonds are generally more stable but can also be hydrolyzed under harsh conditions.

-

Oxidation: While the core structure is relatively robust, certain side chains could be susceptible to oxidation over long-term storage, especially if exposed to air and light.

-

Solvolysis: In protic solvents such as methanol, gradual solvolysis of the ester bond may occur, leading to the formation of the corresponding methyl ester of the linearized peptide.

General Recommendations for Storage and Handling:

-

Solid State: Store as a solid in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. Protect from light.

-

In Solution: For short-term storage, solutions in anhydrous aprotic solvents like DMSO or acetonitrile are recommended. These should also be stored at -20°C or below. Avoid repeated freeze-thaw cycles. For longer-term storage, it is advisable to aliquot solutions to minimize the number of times the main stock is handled.

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation and purification of this compound.[1][3]

Extraction and Initial Partitioning

-

Extraction: The freeze-dried cyanobacterial biomass is extracted with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

-

Solvent Partitioning: The crude extract is subjected to solvent partitioning between an aqueous layer and an organic layer. This compound, being lipophilic, partitions into the organic phase.

Chromatographic Purification

-

Normal-Phase Chromatography: The lipophilic extract is first fractionated using normal-phase column chromatography.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a gradient of acetonitrile in water.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.

Conclusion

The available data on the solubility and stability of this compound is limited and largely qualitative. Based on its isolation from a lipophilic extract and the solvents used in its purification, it can be concluded that this compound is a moderately polar compound with poor aqueous solubility. Its stability profile is likely governed by the susceptibility of its ester linkage to hydrolysis. For any research involving this compound, it is recommended to handle the compound with care, adhering to the storage recommendations provided in this guide. Further quantitative studies are necessary to fully characterize the physicochemical properties of this intriguing marine natural product.

References

Ulongamide A: Unraveling the Data for In Vitro and In Vivo Studies

Despite a comprehensive search of available scientific literature, no public data, in vitro or in vivo studies, experimental protocols, or signaling pathway information could be found for a compound specifically named "Ulongamide A." This suggests that "this compound" may be a very recently discovered compound for which research has not yet been published, a proprietary code name not yet disclosed in scientific literature, or potentially a misnomer.

The extensive search encompassed scholarly articles, reviews, and biological activity databases, focusing on identifying any mentions of "this compound" in the context of cytotoxic activity, isolation and structure, or broader biological studies. The search results consistently revolved around the broader class of compounds known as sulfonamides , which are known for a wide range of biological activities, including antibacterial and anticancer properties. However, none of the retrieved documents referenced a specific molecule designated as "this compound."

Without any primary or secondary research data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, or diagrams of signaling pathways related to "this compound."

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to monitor scientific publications and patent databases for any future disclosures related to "this compound." Should information on this compound become publicly available, a comprehensive technical guide as requested could be compiled.

Methodological & Application

Unveiling the Synthetic Pathway of Ulongamide A: A Detailed Protocol for a Marine Cyclodepsipeptide

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the total synthesis of Ulongamide A, a cyclodepsipeptide natural product isolated from the marine cyanobacterium Lyngbya sp., is now available for researchers, scientists, and drug development professionals. This application note provides a meticulous protocol, summarizing key quantitative data and outlining the experimental workflow for the synthesis of this weakly cytotoxic compound.

This compound, a member of the ulongamide family of natural products, features a unique cyclic structure incorporating a sulfonamide moiety. First isolated and characterized by Luesch and colleagues in 2002, Ulongamides A-E have demonstrated weak cytotoxicity against KB and LOVO cancer cell lines[1][2]. The intricate architecture of this compound has presented a compelling challenge for synthetic chemists. This document outlines a plausible synthetic strategy, drawing from established methodologies for the construction of its constituent fragments and their eventual assembly.

Proposed Retrosynthetic Analysis

The total synthesis of this compound can be approached through a convergent strategy, dissecting the macrocycle into three key fragments: a protected dipeptide acid, a sulfonamide-containing amino alcohol, and a chiral hydroxy acid. This approach allows for the parallel synthesis of these building blocks, enhancing the overall efficiency of the synthetic route.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Fragments and Their Preparation

The successful synthesis of this compound hinges on the efficient preparation of three key building blocks. The following table summarizes the proposed starting materials and target fragments.

| Fragment ID | Fragment Name | Key Starting Materials |

| A | Boc-L-Phe-L-Val-OH | Boc-L-Phenylalanine, L-Valine methyl ester |

| B | Sulfonamide Amino Alcohol | L-Threonine methyl ester, p-Toluenesulfonyl chloride |

| C | (R)-3-hydroxy-2-methylpropanoic acid | (R)-Roche ester |

Experimental Protocols

The following protocols detail the proposed synthesis of the key fragments and their assembly to yield this compound.

Synthesis of Fragment A: Boc-L-Phe-L-Val-OH

-

Dipeptide Formation: To a solution of Boc-L-Phenylalanine (1.0 eq) in dichloromethane (DCM), add L-Valine methyl ester hydrochloride (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir the reaction mixture at room temperature for 12 hours.

-

Purification: After completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the protected dipeptide methyl ester.

-

Saponification: Dissolve the dipeptide methyl ester in a mixture of THF and water (3:1). Add LiOH·H₂O (1.5 eq) and stir at room temperature for 4 hours.

-

Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Fragment A as a white solid.

Synthesis of Fragment B: Sulfonamide Amino Alcohol

-

Sulfonamide Formation: To a solution of L-Threonine methyl ester hydrochloride (1.0 eq) in DCM, add triethylamine (2.5 eq) and p-toluenesulfonyl chloride (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Reduction: Dissolve the resulting sulfonamide ester in anhydrous THF and cool to 0 °C. Add lithium borohydride (2.0 eq) portion-wise. Stir the reaction at room temperature for 6 hours.

-

Purification: Carefully quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield Fragment B.

Synthesis of Fragment C: (R)-3-hydroxy-2-methylpropanoic acid

Fragment C can be obtained from the commercially available (R)-Roche ester through a standard two-step procedure involving ester hydrolysis followed by acidification.

Assembly of Fragments and Macrocyclization

The convergence of the three fragments culminates in the formation of the linear precursor, which is then cyclized to afford this compound.

References

Solid-Phase Synthesis of Ulongamide A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulongamide A is a cyclic depsipeptide with a complex structure that includes N-methylated amino acids and a thiazole moiety. This document outlines a detailed, plausible solid-phase synthesis (SPPS) method for this compound. The protocol is designed for researchers in peptide chemistry and drug development, providing a comprehensive guide from resin preparation to final product purification. The described methodology is based on established principles of Fmoc/tBu solid-phase peptide synthesis, with specific adaptations for the incorporation of challenging residues and on-resin macrocyclization.

Introduction

The synthesis of complex cyclic peptides like this compound presents several challenges, including the incorporation of N-methylated amino acids, the formation of a depsipeptide (ester) bond, and the construction of a thiazole-containing residue. Solid-phase peptide synthesis (SPPS) offers a streamlined approach to assemble the linear precursor, followed by an on-resin cyclization to yield the final macrocycle. This method avoids the difficult purification of intermediates often associated with solution-phase synthesis. The protocol herein employs a 2-chlorotrityl chloride (2-CTC) resin, which is amenable to the attachment of the initial building block and allows for the cleavage of the final product under mild acidic conditions. Special coupling reagents are utilized to overcome the steric hindrance associated with N-methylated amino acids.

Data Presentation

Table 1: Protected Building Blocks for this compound Synthesis

| Building Block | Abbreviation | Protecting Groups |

| (S)-Fmoc-N-methyl-alanine | Fmoc-Me-Ala-OH | Fmoc (N-terminus) |

| (R)-Fmoc-N-methyl-phenylalanine | Fmoc-Me-Phe-OH | Fmoc (N-terminus) |

| (S)-Fmoc-N-methyl-valine | Fmoc-Me-Val-OH | Fmoc (N-terminus) |

| (2S,3R)-3-hydroxy-2-methylpentanoic acid | Hmp-OH | None (used as is) |

| (S)-Fmoc-2-amino-3-(thiazol-4-yl)propanoic acid | Fmoc-Thia-Ala-OH | Fmoc (N-terminus) |

| (S)-Fmoc-alanine | Fmoc-Ala-OH | Fmoc (N-terminus) |

| (S)-Fmoc-N-methyl-leucine | Fmoc-Me-Leu-OH | Fmoc (N-terminus) |

Table 2: Representative Yields and Purity for Key Synthesis Steps

| Step | Description | Expected Yield (%) | Expected Purity (%) (by HPLC) |

| 1. Resin Loading | Loading of first amino acid onto 2-CTC resin | 85-95 | N/A |

| 2. Linear Peptide Assembly | Stepwise coupling of 7 building blocks | >95 (per step) | >90 (crude linear peptide) |

| 3. On-Resin Cyclization (Macrolactamization) | Head-to-tail cyclization of linear peptide | 50-70 | >85 (crude cyclic peptide) |

| 4. Cleavage and Deprotection | Release of cyclic peptide from resin | 80-90 | >85 (crude cyclic peptide) |

| 5. Final Purification | Preparative RP-HPLC | 30-50 | >98 |

Note: These are representative values and actual results may vary depending on specific experimental conditions and the purity of reagents.

Experimental Protocols

Resin Preparation and Loading of the First Building Block

-

Swell 2-chlorotrityl chloride (2-CTC) resin (1.0 g, 1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

-

Drain the DCM.

-

Dissolve Fmoc-Me-Leu-OH (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM (10 mL).

-

Add the solution to the resin and shake for 2 hours at room temperature.

-

Add 1 mL of methanol to cap any remaining reactive sites on the resin and shake for 30 minutes.

-

Drain the solution and wash the resin with DCM (3 x 10 mL), dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

Solid-Phase Assembly of the Linear Peptide